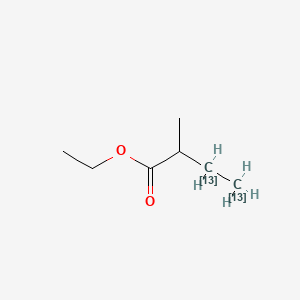

Ethyl 2-methylbutanoate-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

132.17 g/mol |

IUPAC Name |

ethyl 2-methyl(3,4-13C2)butanoate |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1 |

InChI Key |

HCRBXQFHJMCTLF-VFZPYAPFSA-N |

Isomeric SMILES |

CCOC(=O)C(C)[13CH2][13CH3] |

Canonical SMILES |

CCC(C)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ethyl 2-methylbutanoate-13C2 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the scientific applications of Ethyl 2-methylbutanoate-13C2, an isotopically labeled organic compound that serves as a powerful tool in various research domains. By incorporating two carbon-13 atoms, this stable isotope-labeled (SIL) compound enables precise and accurate measurements in complex biological and chemical systems. Its primary applications lie in its use as an internal standard for quantitative analysis and as a tracer for metabolic pathway studies, particularly in the fields of flavor science, metabolomics, and drug development.

Core Applications in Research

Ethyl 2-methylbutanoate is a volatile ester naturally found in a variety of fruits and fermented beverages, contributing a characteristic fruity, apple-like aroma.[1][2] The introduction of two 13C atoms into its molecular structure does not significantly alter its chemical properties but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification.[3] this compound, when added to a sample in a known concentration, co-elutes with the unlabeled (native) analyte. By comparing the signal intensity of the labeled standard to the native analyte, researchers can correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of ethyl 2-methylbutanoate in complex matrices like food, beverages, and biological fluids.

This protocol is a representative example of how this compound would be used as an internal standard.

1. Sample Preparation:

-

A known amount of this compound (e.g., 50 µL of a 10 mg/L solution in ethanol) is spiked into a measured volume of the wine sample (e.g., 10 mL).

-

The volatile compounds, including the analyte and the internal standard, are extracted from the wine matrix. A common method is headspace solid-phase microextraction (HS-SPME), where a coated fiber is exposed to the headspace above the sample to adsorb the volatile compounds.

2. GC-MS Analysis:

-

The SPME fiber is desorbed in the hot injection port of a gas chromatograph.

-

The volatile compounds are separated on a suitable capillary column (e.g., a polar column like DB-WAX).

-

The separated compounds enter the mass spectrometer, which is operated in selected ion monitoring (SIM) mode to detect specific ions for both the unlabeled ethyl 2-methylbutanoate and the 13C2-labeled internal standard.

3. Data Analysis:

-

The peak areas of the selected ions for both the analyte and the internal standard are measured.

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard.

-

The concentration of ethyl 2-methylbutanoate in the wine sample is calculated based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.

Table 1: GC-MS Parameters for the Analysis of Ethyl 2-methylbutanoate

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 40 °C for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (Analyte) | m/z 88, 101, 130 |

| Monitored Ions (IS) | m/z 90, 103, 132 |

| Transfer Line Temp. | 230 °C |

| Ion Source Temp. | 230 °C |

Tracer in Metabolic Studies

The second major application of this compound is as a tracer in metabolic research. By introducing the 13C-labeled compound into a biological system, scientists can track its metabolic fate. The 13C atoms act as a "tag," allowing researchers to follow the pathways through which the molecule is processed, identify its metabolic products, and quantify the flux through specific metabolic routes. This is particularly valuable in understanding the biosynthesis and degradation of flavor compounds in microorganisms (like yeast in fermentation) or in studying the metabolism of xenobiotics in drug development.

This protocol outlines a general approach for a metabolic tracing experiment.

1. Labeled Substrate Feeding:

-

A yeast fermentation is initiated in a defined medium.

-

A known concentration of this compound is added to the fermentation broth at a specific time point.

2. Sample Collection and Quenching:

-

Aliquots of the fermentation broth are collected at various time points.

-

Metabolism is immediately quenched, for example, by rapidly cooling the sample in a dry ice/ethanol bath.

3. Metabolite Extraction:

-

Intracellular and extracellular metabolites are extracted from the collected samples. This may involve cell lysis followed by solvent extraction.

4. LC-MS/MS or GC-MS Analysis:

-

The extracts are analyzed by high-resolution mass spectrometry (e.g., LC-Orbitrap MS) to identify and quantify metabolites that have incorporated the 13C label.

-

The mass shift of +2 Da (or multiples thereof) indicates that a metabolite has been derived from the administered this compound.

5. Metabolic Pathway Analysis:

-

The identified labeled metabolites are mapped onto known metabolic pathways to elucidate the biotransformation of ethyl 2-methylbutanoate.

-

The rate of appearance and disappearance of labeled compounds can be used to model metabolic fluxes.

Visualizing Experimental Workflows and Pathways

To better illustrate the logical flow of these research applications, the following diagrams are provided.

Caption: Workflow for Quantitative Analysis.

Caption: Metabolic Tracing Workflow.

Conclusion

This compound is a versatile and indispensable tool for researchers in various scientific disciplines. Its application as an internal standard ensures the accuracy and reliability of quantitative data, which is paramount in quality control and regulatory compliance. As a metabolic tracer, it provides invaluable insights into the complex and dynamic processes of biological systems, aiding in the understanding of flavor biogenesis and the metabolic fate of small molecules. The continued use of this and other stable isotope-labeled compounds will undoubtedly contribute to significant advancements in analytical chemistry, food science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Distribution and organoleptic impact of ethyl 2-methylbutanoate enantiomers in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative 13C‐isotope labelling‐based analysis to elucidate the influence of environmental parameters on the production of fermentative aromas during wine fermentation - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-methylbutanoate-13C2: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the physicochemical properties, analytical applications, and handling of Ethyl 2-methylbutanoate-13C2. This isotopically labeled compound serves as a crucial internal standard for quantitative analyses, particularly in the fields of food science, metabolomics, and drug development.

Physicochemical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. However, its properties can be closely estimated from the well-characterized unlabeled analogue, Ethyl 2-methylbutanoate. The primary difference will be in the molecular weight due to the incorporation of two heavy carbon isotopes.

| Property | Value | Source |

| Molecular Formula | C₅¹³C₂H₁₄O₂ | [1] |

| Molecular Weight | 132.17 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Fruity, apple-like | [2] |

| Boiling Point | ~133 °C | [4] |

| Density | ~0.865 g/mL at 25 °C | [4] |

| Refractive Index | ~1.397 at 20 °C | [4] |

| Water Solubility | 600 mg/L at 20 °C | [4] |

| LogP | 2 | [4] |

| Flash Point | 26 °C | [2][3] |

Note: All properties except for the molecular formula and molecular weight are for the unlabeled Ethyl 2-methylbutanoate and should be considered as close approximations for the 13C2 labeled version.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its use allows for accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response.

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol outlines the general steps for using this compound as an internal standard for the quantification of its unlabeled counterpart in a sample matrix.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of unlabeled Ethyl 2-methylbutanoate of a known high concentration in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

Prepare a separate stock solution of this compound at a known high concentration.

-

From the unlabeled stock solution, prepare a series of calibration standards at different concentrations.

-

Spike each calibration standard and the unknown samples with a constant, known amount of the this compound internal standard solution.

-

-

Sample Preparation:

-

The specific sample preparation will depend on the matrix (e.g., liquid-liquid extraction for beverages, solid-phase microextraction for headspace analysis).

-

During the extraction process, the known amount of the internal standard is added to the sample.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar column is typically appropriate.[4]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Set to ensure efficient volatilization of the analyte and internal standard.

-

Oven Temperature Program: An optimized temperature ramp is used to separate the analyte from other matrix components.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Mass Analyzer: Scan a mass range that includes the characteristic ions of both the analyte and the internal standard. For selected ion monitoring (SIM), specific m/z values for each compound are monitored.

-

-

-

Data Analysis:

-

Identify the chromatographic peaks for Ethyl 2-methylbutanoate and this compound based on their retention times and mass spectra.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled analyte.

-

Calculate the peak area ratio for the unknown samples and determine their concentrations from the calibration curve.

-

Workflow for Quantitative Analysis using an Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

The safety precautions for this compound are expected to be similar to those for the unlabeled compound.

-

Handling: Use in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

-

Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat.[2]

-

First Aid:

Synthesis and Purification

While specific synthesis details for the 13C2 labeled version are not widely published, a common route for synthesizing similar esters involves the reaction of a carboxylic acid with an alcohol under acidic conditions (Fischer esterification). For isotopically labeled compounds, the labeled precursor would be introduced at an appropriate step in the synthesis. Purification is typically achieved through distillation or column chromatography.[7]

References

- 1. This compound (Ethyl 2-methylbutyrate-13C2) | 稳定同位素 | MCE [medchemexpress.cn]

- 2. chemicalbull.com [chemicalbull.com]

- 3. directpcw.com [directpcw.com]

- 4. Ethyl 2-methylbutanoate [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Enantiomers of Ethyl 2-Methylbutanoate: A Comprehensive Technical Guide on Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylbutanoate is a volatile ester recognized for its significant contribution to the characteristic aroma of many fruits and fermented beverages. Its fruity and sweet scent profile, often described as apple-like, makes it a compound of great interest in the flavor, fragrance, and food industries. This ester possesses a chiral center at the second carbon, leading to the existence of two enantiomers: (S)-(+)-ethyl 2-methylbutanoate and (R)-(-)-ethyl 2-methylbutanoate. These stereoisomers can exhibit distinct sensory properties and their relative abundance in natural products is often an indicator of authenticity and bioprocessing history. This technical guide provides an in-depth exploration of the natural occurrence of ethyl 2-methylbutanoate enantiomers, detailed analytical methodologies for their separation and quantification, and a review of their biosynthetic pathways in various organisms.

Natural Occurrence and Enantiomeric Distribution

The enantiomeric distribution of ethyl 2-methylbutanoate varies significantly across different natural sources. The (S)-enantiomer is generally the more abundant form, particularly in fruits and fermented products derived from them. This is attributed to its biogenesis from the naturally prevalent L-isoleucine.

In Fruits

A diverse range of fruits contain ethyl 2-methylbutanoate, where it plays a crucial role in their characteristic aroma. The (S)-enantiomer is almost exclusively found in many fruits, contributing to their fresh and fruity notes.

| Fruit | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Total Concentration (µg/kg) | Reference(s) |

| Strawberry (various cultivars) | 95 - 100 | 0 - 5 | Not specified | [1] |

| Apple (e.g., Granny Smith, Red Delicious) | >98 | <2 | Not specified | |

| Pineapple (Tainong No. 6) | Predominant | Minor | Not specified | |

| Guava | Present | Present | Not specified | [2] |

| Apricot | (S)-form is present | Not specified | Not specified | [3] |

In Fermented Beverages and Foods

Fermentation processes can influence the concentration and enantiomeric ratio of ethyl 2-methylbutanoate. In many alcoholic beverages, the (S)-enantiomer is dominant, reflecting the metabolism of L-isoleucine by yeast and other microorganisms.

| Product | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Average Concentration | Reference(s) |

| Red Wine | Almost exclusively (S)-form | Trace amounts | ~50 µg/L | [4] |

| Strawberry Syrups (natural flavoring) | 95 - 100 | 0 - 5 | Not specified | [1] |

In Essential Oils

Ethyl 2-methylbutanoate is also found as a minor constituent in some essential oils, contributing to their complex aroma profiles. The enantiomeric distribution in essential oils can vary depending on the plant species and geographical origin. While its presence is noted, specific quantitative data on the enantiomeric ratio in many essential oils is not widely available.

Sensory Properties of Ethyl 2-Methylbutanoate Enantiomers

The two enantiomers of ethyl 2-methylbutanoate possess distinct aroma characteristics and odor thresholds, highlighting the importance of stereochemistry in sensory perception.

| Enantiomer | Aroma Description | Odor Threshold in Water | Odor Threshold in Dilute Alcohol | Reference(s) |

| (S)-(+)-ethyl 2-methylbutanoate | Fresh, fruity, apple-like, sweet, ethereal | 0.006 ppb | 1.53 µg/L | [4][5] |

| (R)-(-)-ethyl 2-methylbutanoate | Fruity-sweet (less specific), with a slight phenolic/caprylic note | 10 ppb | Not specified | [5] |

| Racemic Mixture (50:50) | Unspecific, caustic, fruity, solvent-like | Not specified | 2.60 µg/L | [4] |

The significantly lower odor threshold of the (S)-enantiomer indicates its higher potency as an aroma compound. In red wines, ethyl (2S)-2-methylbutanoate has been shown to enhance the perception of fruity aromas, particularly black-berry-fruit descriptors.[4]

Analytical Methodologies for Chiral Separation

The accurate determination of the enantiomeric ratio of ethyl 2-methylbutanoate relies on chiral separation techniques, primarily gas chromatography.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile compounds from various matrices.

Experimental Protocol for HS-SPME of Fruit Samples:

-

Sample Homogenization: Homogenize a representative sample of the fruit pulp.

-

Vial Preparation: Place a specific amount of the homogenized sample (e.g., 2 g) into a headspace vial (e.g., 10 mL).

-

Matrix Modification: Add a saturated NaCl solution (e.g., 2 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

-

Incubation and Extraction: Equilibrate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation. Then, expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Desorption: Desorb the extracted analytes from the SPME fiber in the hot injector of the gas chromatograph.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is the method of choice for separating the enantiomers of ethyl 2-methylbutanoate. This is typically achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.

Experimental Protocol for Chiral GC-MS Analysis:

-

Gas Chromatograph: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chiral Column: A fused silica (B1680970) capillary column coated with a derivatized cyclodextrin, such as CP-Chirasil-Dex CB (e.g., 25 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Injector: Split/splitless injector, operated in splitless mode for a defined period (e.g., 1 min) at a temperature of, for example, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature, holds for a period, and then ramps up to a final temperature. An example program could be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 100°C at a rate of 2°C/min.

-

Ramp 2: Increase to 200°C at a rate of 5°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of ethyl 2-methylbutanoate (e.g., m/z 57, 88, 102).

Experimental Workflow Diagram

Biosynthesis of Ethyl 2-Methylbutanoate Enantiomers

The stereochemistry of naturally occurring ethyl 2-methylbutanoate is dictated by the biosynthetic pathways of its precursors, primarily the amino acid L-isoleucine.

Biosynthesis of (S)-Ethyl 2-Methylbutanoate

The predominant (S)-enantiomer of ethyl 2-methylbutanoate originates from the catabolism of L-isoleucine, a common essential amino acid in plants and microorganisms.

The key enzymatic steps are:

-

Transamination: L-isoleucine is converted to (S)-2-keto-3-methylvalerate by a branched-chain amino acid aminotransferase (BCAT) .

-

Oxidative Decarboxylation: (S)-2-keto-3-methylvalerate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .

-

Esterification: Finally, (S)-2-methylbutanoyl-CoA is esterified with ethanol (B145695) to form (S)-ethyl 2-methylbutanoate, a reaction catalyzed by an alcohol acyltransferase (AAT) .

Proposed Biosynthesis of (R)-Ethyl 2-Methylbutanoate

The origin of the minor (R)-enantiomer is less straightforward as its direct precursor, D-isoleucine, is rare in nature. A proposed pathway in apples suggests its formation from ethyl tiglate, a naturally occurring unsaturated ester.

The proposed steps involve:

-

Reduction: Ethyl tiglate undergoes enzymatic reduction to form (R)-ethyl 2-methylbutanoate. This hydrogenation step is thought to be stereospecific, leading to the (R)-configuration.

It has also been demonstrated that tiglic acid, derived from L-isoleucine metabolism, can be a precursor to 2-methylbutyric acid.[6] The subsequent esterification would then lead to the corresponding ethyl ester.

Conclusion

The enantiomeric composition of ethyl 2-methylbutanoate is a critical aspect of its role as a natural flavor and fragrance compound. The predominance of the (S)-enantiomer in many natural products is a direct consequence of its biosynthesis from L-isoleucine. The distinct sensory properties of the two enantiomers underscore the importance of chiral analysis in quality control and authenticity assessment of food and beverage products. The detailed analytical protocols and an understanding of the biosynthetic pathways provided in this guide offer valuable tools for researchers and professionals in the fields of flavor chemistry, food science, and drug development. Further research is warranted to elucidate the complete enzymatic and regulatory mechanisms governing the formation of both enantiomers in a wider range of natural systems.

References

- 1. The Kovats Retention Index: (S)-Ethyl 2-methylbutanoate (C7H14O2) [pherobase.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 5. The Ethyl 2-methylbutyrates [leffingwell.com]

- 6. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Quantitative Analysis: A Technical Guide to 13C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, particularly within the realms of metabolic research and pharmaceutical development, the pursuit of precise and accurate quantification is paramount. Stable isotope labeling, utilizing non-radioactive isotopes, has emerged as a gold standard for achieving this level of analytical rigor. Among these, Carbon-13 (¹³C) labeled compounds have become indispensable tools, offering unparalleled insights into complex biological systems. This in-depth technical guide delves into the core principles, methodologies, and applications of ¹³C labeled compounds in quantitative analysis, providing a comprehensive resource for professionals seeking to leverage this powerful technique.

Core Principles of ¹³C Isotopic Labeling

Isotopic labeling is a technique used to trace the fate of atoms or molecules through a biological or chemical system.[1] By replacing the naturally abundant carbon-12 (¹²C) atoms with the heavier, stable isotope ¹³C, researchers can effectively "tag" molecules of interest.[2] These ¹³C labeled compounds are chemically identical to their unlabeled counterparts, ensuring they participate in metabolic pathways and enzymatic reactions in the same manner.[1] The key difference lies in their mass, which allows for their detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The fundamental applications of ¹³C labeled compounds in quantitative analysis fall into two main categories:

-

Metabolic Tracing and Flux Analysis: By introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) to cells or organisms, the labeled carbon atoms are incorporated into downstream metabolites. Analyzing the distribution of ¹³C in these metabolites—a technique known as Metabolic Flux Analysis (MFA)—provides a quantitative map of the activity of metabolic pathways.[3][4]

-

Internal Standards for Quantification: A known quantity of a ¹³C-labeled version of the analyte of interest is "spiked" into a sample. Because the labeled internal standard behaves identically to the endogenous analyte during sample preparation and analysis, it can be used to accurately correct for any sample loss or variations in instrument response, leading to highly precise quantification.[5][6][7]

Key Methodologies and Experimental Protocols

The successful application of ¹³C labeled compounds hinges on robust experimental design and meticulous execution. The following sections provide detailed methodologies for the most common applications.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a biological system.[3][4]

Experimental Protocol:

-

Cell Culture and Labeling:

-

Culture cells in a chemically defined medium.

-

Replace the primary carbon source (e.g., glucose) with a ¹³C-labeled version (e.g., [U-¹³C₆]-glucose, where all six carbons are labeled, or a specific positional labeling like [1,2-¹³C₂]-glucose).[1][8]

-

Allow the cells to reach a metabolic and isotopic steady state, which typically requires several cell doublings.[9]

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity, often by using cold methanol (B129727) or other solvent mixtures, to prevent further enzymatic reactions.[10]

-

Extract intracellular metabolites using a suitable solvent system (e.g., a methanol/chloroform/water extraction).[10]

-

-

Sample Preparation for Analysis:

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Metabolites are often not volatile and require chemical derivatization to increase their volatility. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1][3]

-

For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always necessary, but may be used to improve chromatographic separation and ionization efficiency.

-

-

Mass Spectrometry Analysis:

-

Data Analysis and Flux Calculation:

-

The raw mass spectrometry data provides the Mass Isotopologue Distribution (MID) for each measured metabolite.

-

This MID data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion), is used in specialized software (e.g., Metran, OpenMebius) to calculate the intracellular metabolic fluxes.[8][11]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a widely used metabolic labeling strategy for the accurate relative quantification of proteins between different cell populations.[12][13][14]

Experimental Protocol:

-

Adaptation Phase:

-

Culture two populations of cells in parallel.

-

One population (the "light" group) is grown in standard culture medium.

-

The other population (the "heavy" group) is grown in a medium where one or more essential amino acids (typically arginine and lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine).[12][13]

-

Cells are cultured for a sufficient number of doublings (at least five) to ensure complete incorporation of the heavy amino acids into the proteome.[14]

-

-

Experimental Phase:

-

Protein Extraction, Digestion, and Mass Spectrometry Analysis:

-

The combined cell lysate is processed, and the proteins are extracted.

-

The proteins are then digested into peptides, typically using the enzyme trypsin.

-

The resulting peptide mixture is analyzed by LC-MS/MS.

-

-

Data Analysis:

-

In the mass spectrometer, peptides from the "light" and "heavy" samples will appear as pairs, separated by a characteristic mass difference corresponding to the mass of the incorporated stable isotopes.

-

The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[12][13] Software such as MaxQuant is commonly used for this analysis.[12]

-

¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry

The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in quantitative LC-MS analysis.[5][6][7]

Experimental Protocol:

-

Selection of Internal Standard:

-

Choose a ¹³C-labeled version of the analyte to be quantified. The ideal internal standard has the same chemical structure as the analyte but a different mass due to the presence of ¹³C atoms.[5]

-

-

Sample Preparation:

-

A known and constant amount of the ¹³C-labeled internal standard is added to all samples, calibration standards, and quality control samples at the earliest possible stage of the sample preparation process.[4]

-

-

LC-MS/MS Analysis:

-

The samples are analyzed by LC-MS/MS. The mass spectrometer is set up to monitor a specific precursor-to-product ion transition for both the unlabeled analyte and the ¹³C-labeled internal standard.

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve using the measured peak area ratio.[4]

-

Data Presentation: Quantitative Summaries

The quantitative data derived from experiments using ¹³C labeled compounds are typically summarized in tables to facilitate comparison and interpretation.

Table 1: Example of Quantitative Data from a ¹³C-Metabolic Flux Analysis Study

This table shows hypothetical flux rates for key reactions in central carbon metabolism, comparing control cells to drug-treated cells. Fluxes are often normalized to the glucose uptake rate.

| Metabolic Reaction | Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) |

| Glucose Uptake | - | 100.0 | 120.0 |

| Glycolysis (Pyruvate Production) | Glycolysis | 85.0 | 105.0 |

| Lactate Secretion | Fermentation | 70.0 | 95.0 |

| Pentose Phosphate Pathway | PPP | 10.0 | 8.0 |

| Pyruvate Dehydrogenase | TCA Cycle Entry | 15.0 | 10.0 |

| Citrate Synthase | TCA Cycle | 15.0 | 10.0 |

Table 2: Example of Quantitative Proteomics Data from a SILAC Experiment

This table shows a list of proteins identified in a study comparing a drug-treated sample to a control sample. The SILAC ratio (Heavy/Light) indicates the fold change in protein abundance upon treatment.

| Protein Name | Gene Name | SILAC Ratio (Treated/Control) | p-value | Regulation |

| Hexokinase-2 | HK2 | 2.5 | 0.001 | Upregulated |

| Pyruvate Kinase M2 | PKM2 | 1.8 | 0.005 | Upregulated |

| Lactate Dehydrogenase A | LDHA | 3.2 | <0.001 | Upregulated |

| Caspase-3 | CASP3 | 0.4 | 0.002 | Downregulated |

| Bcl-2 | BCL2 | 0.6 | 0.01 | Downregulated |

Table 3: Example of Pharmacokinetic Parameters from a Study Using a ¹³C-Labeled Drug [15]

This table shows key pharmacokinetic parameters for a ¹³C-labeled succinic acid administered to mice.

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Cmax (µg/mL) | - | 1.5 |

| Tmax (h) | - | 0.25 |

| AUC (µg*h/mL) | 21.8 | 0.33 |

| Half-life (h) | 0.56 | - |

| Bioavailability (%) | - | 1.5 |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams are rendered using the Graphviz DOT language.

Conclusion

The use of ¹³C labeled compounds has revolutionized quantitative analysis in biological and pharmaceutical sciences. From elucidating complex metabolic networks through ¹³C-MFA to achieving unparalleled accuracy in protein and small molecule quantification with SILAC and ¹³C-labeled internal standards, these powerful tools provide a level of analytical detail that was previously unattainable. As technologies in mass spectrometry and NMR spectroscopy continue to advance, the applications of ¹³C labeled compounds are poised to expand even further, promising deeper insights into the intricate workings of biological systems and accelerating the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. rsc.org [rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 14. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-methylbutanoate-13C2 as a Tracer Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-methylbutanoate-13C2, a stable isotope-labeled compound, and its application as a tracer in metabolic research. This document details its synthesis, experimental protocols, and data analysis, offering a valuable resource for researchers in drug development, metabolomics, and flavor science.

Introduction

Ethyl 2-methylbutanoate is a volatile ester naturally present in a variety of fruits and fermented beverages, contributing to their characteristic fruity aroma.[1][2] In the field of metabolic research, stable isotope-labeled compounds are invaluable tools for tracing the fate of molecules in biological systems.[3] this compound is a non-radioactive, stable isotopologue of ethyl 2-methylbutanoate, where two carbon atoms in the ethyl moiety are replaced with the heavy isotope, carbon-13. This labeling allows for the precise tracking and quantification of the molecule and its metabolic derivatives through complex biological matrices.

The primary applications of this compound include its use as a tracer to elucidate metabolic pathways and as an internal standard for accurate quantification in isotope dilution mass spectrometry.[4] Its use is particularly relevant in studies of microbial metabolism, flavor biogenesis, and the metabolic fate of branched-chain esters.

Synthesis of this compound

The synthesis of this compound involves the esterification of 2-methylbutanoic acid with 1,2-13C2 ethanol (B145695). The labeled ethanol is the key starting material for introducing the 13C2 isotope label.

Reaction:

2-methylbutanoic acid + CH3(13CH2)OH → CH3CH2CH(CH3)COOCH2(13CH3) + H2O

A plausible synthetic route, based on standard esterification procedures, is the Fischer esterification.

Hypothetical Synthesis Protocol

Materials:

-

2-methylbutanoic acid

-

1,2-13C2 Ethanol

-

Sulfuric acid (concentrated)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 1 equivalent of 2-methylbutanoic acid with 1.2 equivalents of 1,2-13C2 Ethanol.

-

Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing anhydrous diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Synthesis of this compound.

Experimental Design: A Case Study in Yeast Metabolism

This section outlines a hypothetical experimental protocol to trace the metabolism of this compound in Saccharomyces cerevisiae, a common model organism in metabolic engineering and fermentation science.

Research Question: To what extent is Ethyl 2-methylbutanoate hydrolyzed and its constituent parts re-incorporated into central carbon metabolism in Saccharomyces cerevisiae under fermentative conditions?

Experimental Protocol

Materials:

-

Saccharomyces cerevisiae culture

-

Yeast extract Peptone Dextrose (YPD) medium

-

This compound stock solution (in ethanol)

-

Quenching solution (e.g., 60% methanol (B129727) at -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water)

-

GC-MS or LC-MS/MS system

Procedure:

-

Yeast Culture Preparation: Inoculate S. cerevisiae into YPD medium and grow to the mid-exponential phase.

-

Tracer Introduction: Spike the culture with a known concentration of this compound.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the cell culture.

-

Metabolism Quenching: Immediately quench the metabolic activity of the collected samples by mixing with a cold quenching solution.

-

Metabolite Extraction: Pellet the cells by centrifugation and extract intracellular metabolites using a cold extraction solvent.

-

Sample Analysis: Analyze the cell extracts using GC-MS or LC-MS/MS to identify and quantify labeled and unlabeled metabolites.

Caption: Experimental workflow for a tracer study.

Metabolic Pathway and Data Interpretation

Ethyl 2-methylbutanoate can be hydrolyzed by esterases into ethanol and 2-methylbutanoic acid. The 13C2 label will be on the ethanol molecule. This labeled ethanol can then enter the central carbon metabolism.

Caption: Metabolic fate of this compound.

Mass Spectrometry Analysis

The key to a tracer study is the ability to distinguish between the labeled and unlabeled forms of molecules. With a 13C2 label, the molecular weight of Ethyl 2-methylbutanoate increases by two Daltons.

Table 1: Expected Mass-to-Charge Ratios (m/z) for Key Ions

| Compound | Unlabeled (M+0) | Labeled (M+2) |

| Ethyl 2-methylbutanoate | 130.1 | 132.1 |

| Ethanol | 46.0 | 48.0 |

| Acetyl-CoA (acetyl portion) | 43.0 | 45.0 |

The fragmentation pattern in the mass spectrometer will also shift. For example, a characteristic fragment of ethyl esters is the loss of the ethoxy group. In the labeled compound, this would result in a fragment ion with a mass two units higher than in the unlabeled compound.

Quantitative Data Presentation

The results from the mass spectrometry analysis can be used to determine the rate of hydrolysis of this compound and the incorporation of the 13C label into downstream metabolites.

Table 2: Hypothetical Time-Course Data for this compound Hydrolysis

| Time (minutes) | This compound (Peak Area) | Ethanol-13C2 (Peak Area) |

| 0 | 1,000,000 | 0 |

| 15 | 850,000 | 150,000 |

| 30 | 700,000 | 300,000 |

| 60 | 500,000 | 500,000 |

| 120 | 250,000 | 750,000 |

Table 3: Hypothetical Isotopic Enrichment in Downstream Metabolites at 120 minutes

| Metabolite | % Labeled (M+2) |

| Ethanol | 95% |

| Acetaldehyde | 80% |

| Acetyl-CoA | 65% |

| Citrate | 30% |

This data would indicate the rate of the initial hydrolysis reaction and the extent to which the labeled carbon from ethanol is incorporated into the central carbon metabolism.

Conclusion

This compound is a powerful tool for researchers studying the metabolism of branched-chain esters and for the accurate quantification of this important flavor compound. This guide has provided a framework for its synthesis, a detailed hypothetical experimental protocol for its use as a tracer in yeast metabolism, and an overview of the data analysis and interpretation. By employing such stable isotope tracer studies, researchers can gain valuable insights into the complex metabolic networks of biological systems.

References

Ethyl 2-methylbutanoate-13C2: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data and handling protocols for Ethyl 2-methylbutanoate-13C2. While specific safety data for the isotopically labeled compound is not extensively published, the information presented here is based on the well-documented properties of its unlabeled analogue, Ethyl 2-methylbutanoate. The inclusion of two ¹³C isotopes does not significantly alter the chemical's hazardous properties or safety requirements. This document is intended to serve as an essential resource for laboratory personnel, ensuring safe handling and application in research and development.

Chemical and Physical Properties

Ethyl 2-methylbutanoate is a colorless, oily liquid with a characteristic fruity odor, often described as apple-like.[1][2][3][4] It is insoluble in water but miscible with ethanol (B145695) and other organic solvents.[3] The following tables summarize the key physical and chemical properties of Ethyl 2-methylbutanoate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [5][6] |

| Molecular Weight | 130.18 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [1][3][7] |

| Odor | Fruity, apple-like | [1][3][4] |

| Quantitative Physical Data | Value | Source |

| Density | 0.865 g/mL at 25 °C | [5] |

| Boiling Point | 133 °C | [3][5] |

| Melting Point | -93 °C | [4] |

| Flash Point | 26 °C (79 °F) | [3][5] |

| Vapor Pressure | 11.73 hPa at 20 °C | [5] |

| Water Solubility | 600 mg/L at 20 °C | [5] |

| Refractive Index | n20/D 1.397 | [5] |

Hazard Identification and Safety Precautions

Ethyl 2-methylbutanoate is classified as a flammable liquid.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

Precautionary Statements:

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][8] |

| P233 | Keep container tightly closed.[1][8] |

| P240 | Ground and bond container and receiving equipment.[1][8] |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1][8] |

| P242 | Use non-sparking tools.[1][8] |

| P243 | Take action to prevent static discharges.[1][8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |

| P370+P378 | In case of fire: Use CO₂, dry chemical, or foam for extinction. |

| P403+P235 | Store in a well-ventilated place. Keep cool.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary procedures for handling, storage, and in case of accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye/Face Protection: Wear tightly fitting safety goggles.[1]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required.[9]

-

Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator with an organic vapor cartridge is recommended.[9]

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

The storage area should be designated as a "flammables area."

-

Incompatible materials include strong oxidizing agents and strong bases.

First-Aid Measures

In the event of exposure, immediate action is necessary. The following table outlines the appropriate first-aid measures.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician. | |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. | [3] |

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.

Fire-Fighting Measures

Ethyl 2-methylbutanoate is a flammable liquid. In case of a fire, the following measures should be taken:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or foam. Water spray may be inefficient.[1]

-

Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[1][8] Containers may explode when heated. Hazardous decomposition products include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate Personnel: Remove all non-essential personnel from the area.

-

Remove Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.[9]

-

Collect and Dispose: Collect the absorbed material into a suitable container for disposal.[9] Disposal must be in accordance with local, state, and federal regulations.

Toxicological Information

There is limited toxicological data available for Ethyl 2-methylbutanoate. It may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1] Ingestion may cause gastrointestinal irritation.

Ecological Information

This substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). However, it should not be released into the environment.

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the material and adherence to all applicable safety regulations. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. echemi.com [echemi.com]

- 2. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbull.com [chemicalbull.com]

- 4. Ethyl 2-Methylbutyrate Manufacturer & Suppliers |ELAROMA-E2MBAT - Elchemy [elchemy.com]

- 5. Ethyl 2-methylbutanoate [chembk.com]

- 6. Ethyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]

- 7. directpcw.com [directpcw.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to Ethyl 2-methylbutanoate-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Ethyl 2-methylbutanoate-13C2, an isotopically labeled version of the common flavor and fragrance compound. This document is intended for researchers in drug development, metabolomics, and analytical chemistry who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Chemical Structure and Properties

Ethyl 2-methylbutanoate is a chiral ester with a fruity aroma, naturally found in various fruits like apples and pineapples. The isotopically labeled variant, this compound, incorporates two stable carbon-13 isotopes. While the exact position of these labels can vary depending on the synthetic route, a common and commercially available labeling pattern involves the ethyl group. This guide will focus on Ethyl (1,2-13C2) 2-methylbutanoate , where the two carbon atoms of the ethyl moiety are replaced with their 13C isotopes.

The molecular formula of the unlabeled compound is C7H14O2, with a molecular weight of approximately 130.18 g/mol [1][2]. For this compound, the molecular weight is increased to approximately 132.17 g/mol due to the two additional neutrons in the 13C isotopes[1].

Table 1: Physicochemical Properties of Ethyl 2-methylbutanoate

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless liquid |

| Odor | Fruity, apple-like |

| Boiling Point | 133-134 °C |

| Density | 0.865 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

| IUPAC Name | ethyl 2-methylbutanoate |

Synthesis of Ethyl (1,2-13C2) 2-methylbutanoate

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 2-methylbutanoic acid with 13C-labeled ethanol. Specifically, to obtain the title compound, commercially available Ethanol-1,2-13C2 is used as the starting material.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of 2-methylbutanoic acid with Ethanol-1,2-13C2.

Materials:

-

2-Methylbutanoic acid (unlabeled)

-

Sulfuric acid (concentrated, catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

In a round-bottom flask, combine 2-methylbutanoic acid and a molar excess (typically 2-3 equivalents) of Ethanol-1,2-13C2.

-

Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Analytical Characterization

The incorporation of the 13C labels in this compound can be confirmed and quantified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

In a mass spectrum, the molecular ion peak of this compound will appear at an m/z value that is 2 units higher than the unlabeled compound. For example, in electron ionization mass spectrometry (EI-MS), the molecular ion peak for the unlabeled ester is observed at m/z 130. The labeled compound will exhibit a molecular ion peak at m/z 132. The isotopic purity can be determined by comparing the relative intensities of the M+0 and M+2 peaks.

Table 2: Expected Mass Spectrometry Data

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| Ethyl 2-methylbutanoate | 130 | 102, 88, 73, 57, 43 |

| This compound | 132 | 104, 88, 73, 57, 43 |

Note: The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the labeled ethyl group will show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is a powerful tool for confirming the positions of the isotopic labels. In the 13C NMR spectrum of Ethyl (1,2-13C2) 2-methylbutanoate, the signals corresponding to the two carbons of the ethyl group will be significantly enhanced and will exhibit 13C-13C coupling.

Table 3: Expected 13C NMR Chemical Shifts (in CDCl3)

| Carbon Atom | Unlabeled Chemical Shift (ppm) | Labeled Chemical Shift (ppm) |

| Carbonyl (C=O) | ~176 | ~176 |

| CH (on butanoate) | ~41 | ~41 |

| CH2 (on butanoate) | ~26 | ~26 |

| CH3 (on butanoate) | ~16 | ~16 |

| CH3 (on butanoate, at C2) | ~11 | ~11 |

| O-CH2 (ethyl) | ~60 | ~60 (Intense, with 1JCC coupling) |

| CH3 (ethyl) | ~14 | ~14 (Intense, with 1JCC coupling) |

In the 1H NMR spectrum, the protons attached to the labeled carbons of the ethyl group will show coupling to 13C, resulting in the appearance of satellite peaks around the main proton signals.

Applications

This compound is primarily used in the following applications:

-

Internal Standard: Due to its identical chemical properties to the unlabeled analog but different mass, it serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS in complex matrices such as biological fluids, food, and environmental samples[1].

-

Metabolic Tracer: In metabolic studies, it can be used to trace the fate of the ethyl group in various biochemical pathways.

-

Pharmacokinetic Studies: In drug development, isotopically labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs containing this ester moiety.

Workflow and Diagrams

Synthetic Workflow

The synthesis of this compound via Fischer esterification can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

This guide provides essential technical information for the synthesis, characterization, and application of this compound. Researchers and scientists can utilize this information for the effective implementation of this isotopically labeled compound in their studies.

References

The Fragmentation of Ethyl 2-Methylbutanoate: A Mass Spectrometric Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of ethyl 2-methylbutanoate (C7H14O2), a volatile organic compound and fatty acid ethyl ester.[1] A thorough understanding of its fragmentation patterns is essential for its unambiguous identification in complex matrices, which is critical in fields ranging from metabolomics to flavor and fragrance analysis.

Executive Summary

Upon electron ionization, ethyl 2-methylbutanoate undergoes characteristic fragmentation pathways, including alpha-cleavage and rearrangements, to produce a series of diagnostic ions. The resulting mass spectrum is dominated by fragments at m/z 57, 102, 29, 85, and 41. This guide details the primary fragmentation mechanisms, presents quantitative data for the major observed ions, provides a detailed experimental protocol for acquiring a mass spectrum, and visualizes the fragmentation pathways.

Mass Spectral Data

The electron ionization mass spectrum of ethyl 2-methylbutanoate is characterized by several key fragment ions. The quantitative data for the most abundant ions are summarized in Table 1. The molecular ion (M+) peak is observed at m/z 130, corresponding to the molecular weight of the compound (130.18 g/mol ).[1]

Table 1: Principal Mass Spectral Data for Ethyl 2-Methylbutanoate [1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 29 | 52.61 | [C2H5]+ |

| 41 | 36.01 | [C3H5]+ |

| 57 | 99.99 (Base Peak) | [C4H9]+ |

| 85 | 39.65 | [C4H9CO]+ |

| 102 | 70.68 | [M - C2H5]+ |

| 130 | Low | [C7H14O2]+• (Molecular Ion) |

Fragmentation Pathways

The fragmentation of the ethyl 2-methylbutanoate molecular ion ([C7H14O2]+•) is governed by the lability of bonds adjacent to the carbonyl group and the ethyl group, leading to characteristic cleavage events. The primary fragmentation mechanisms are alpha-cleavage and rearrangements.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group.[2] For ethyl 2-methylbutanoate, two principal alpha-cleavage pathways are observed:

-

Loss of the Ethoxy Radical (-•OCH2CH3): Cleavage of the C-O bond results in the formation of the 2-methylbutanoyl cation at m/z 85 . This is a resonance-stabilized acylium ion.

-

Loss of the Ethyl Radical (-•CH2CH3): Cleavage of the C-C bond between the carbonyl carbon and the 2-methylbutyl group can lead to the formation of a fragment at m/z 101 . However, a more prominent fragment is observed at m/z 102 , which is attributed to the loss of an ethyl radical from the molecular ion.

Rearrangement Reactions

Rearrangement reactions, particularly the McLafferty rearrangement, are also prevalent in the fragmentation of esters.[2]

-

McLafferty Rearrangement: While a classic McLafferty rearrangement would lead to a fragment at m/z 88, this is not a major peak in the spectrum of ethyl 2-methylbutanoate. This is due to the substitution at the alpha-carbon. Instead, other rearrangement processes and subsequent fragmentations contribute to the overall pattern.

Other Significant Fragmentations

The base peak at m/z 57 is attributed to the sec-butyl cation ([C4H9]+). This stable secondary carbocation is likely formed through the fragmentation of the 2-methylbutanoyl cation (m/z 85) via the loss of a neutral carbon monoxide molecule.

The ion at m/z 29 corresponds to the ethyl cation ([C2H5]+), which can be formed from various fragmentation pathways, including cleavage of the ethyl group from the ester.

The ion at m/z 41 is likely the allyl cation ([C3H5]+), a stable carbocation formed through further fragmentation and rearrangement of larger fragments.

Caption: Primary fragmentation pathways of ethyl 2-methylbutanoate in EI-MS.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of ethyl 2-methylbutanoate.

Sample Preparation

Samples containing ethyl 2-methylbutanoate should be diluted in a high-purity volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 10-100 µg/mL.

Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890A Gas Chromatograph or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 200°C at a rate of 10°C/min.

-

Final hold: Maintain at 200°C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5975C Mass Selective Detector or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 20-200.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

Conclusion

The mass spectrum of ethyl 2-methylbutanoate is characterized by a distinct fragmentation pattern dominated by ions at m/z 57, 102, 85, and 29. The formation of these ions can be rationalized through well-established fragmentation mechanisms, primarily alpha-cleavage and subsequent neutral losses. The data and protocols presented in this guide serve as a valuable resource for the identification and characterization of ethyl 2-methylbutanoate in various scientific and industrial applications.

References

Methodological & Application

Application Note: Quantification of Ethyl 2-Methylbutanoate in Wine Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Audience: Researchers, scientists, and wine industry professionals.

Introduction

Ethyl 2-methylbutanoate is a significant ester in wine, contributing desirable fruity aroma notes often described as apple, strawberry, or black-currant.[1] Its concentration can be influenced by grape variety, fermentation conditions, and aging processes. Accurate quantification of this compound is crucial for quality control, understanding aroma profiles, and research into wine chemistry. This application note provides a detailed protocol for the quantification of ethyl 2-methylbutanoate in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method utilizes HS-SPME, a solvent-free extraction technique, to isolate and concentrate volatile and semi-volatile organic compounds from the headspace of a wine sample.[2] A fused-silica fiber coated with a specific stationary phase is exposed to the headspace above the wine sample, where volatile compounds like ethyl 2-methylbutanoate partition onto the fiber. The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and separated on a capillary column. The separated compounds are subsequently detected and quantified by a mass spectrometer. Quantification is achieved by using an internal standard and a calibration curve generated from standards of known concentrations.

Experimental Protocols

Apparatus and Materials

-

Instrumentation:

-

Glassware and Equipment:

-

20 mL headspace vials with PTFE-faced silicone septa[5]

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Reagents and Standards:

-

Ethyl 2-methylbutanoate (≥98% purity)

-

Internal Standard (IS), e.g., 4-hydroxy-4-methyl-2-pentanone or 3-octanol[6][7]

-

Ethanol (B145695) (analytical grade)

-

Sodium Chloride (NaCl), analytical grade, baked at 200°C before use to remove volatile contaminants[7]

-

Ultrapure water

-

Standard Solution Preparation

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., 4-hydroxy-4-methyl-2-pentanone) in ethanol at a concentration of approximately 100 mg/L.

-

Analyte Stock Solution: Prepare a stock solution of ethyl 2-methylbutanoate in ethanol at a concentration of 100 mg/L.

-

Calibration Standards: Prepare a series of calibration standards in a synthetic wine matrix (e.g., 12% ethanol in water with 5 g/L tartaric acid). Spike the synthetic wine with the analyte stock solution to create a concentration range relevant for wine analysis (e.g., 1, 5, 10, 25, 50, 100 µg/L). Add a fixed amount of the internal standard to each calibration standard (e.g., final concentration of 20 µg/L).

Sample Preparation (HS-SPME)

-

Pipette 5 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.[5]

-

Add a small magnetic stir bar to the vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.[5]

-

Spike the sample with the internal standard solution to achieve the same final concentration as in the calibration standards.

-

Immediately cap the vial tightly with a PTFE-faced silicone septum.

-

Place the vial in a heated agitator. Incubate the sample for 5 minutes at a constant temperature (e.g., 40-56°C) with continuous agitation (e.g., 250 rpm).[3][5]

-

Expose the pre-conditioned DVB/CAR/PDMS fiber to the headspace of the sample for a defined period (e.g., 30-55 minutes) under the same temperature and agitation conditions.[5]

-

After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

The following table outlines typical GC-MS parameters. These may require optimization based on the specific instrument used.

| Parameter | Setting |

| GC System | |

| Injector | Splitless mode, 250-265°C[3][5] |

| Desorption Time | 2-5 minutes[4][5] |

| Column | DB-WAX or equivalent polar capillary column (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness)[4][5][8] |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[3][5] |

| Oven Program | Initial temp 40°C for 5 min, ramp at 2-3°C/min to 220°C, hold for 5-10 min[5][7] |

| MS System | |

| Ionization Mode | Electron Impact (EI) at 70 eV[4][9] |

| Ion Source Temp | 230-250°C[3][8] |

| Transfer Line Temp | 200-250°C[5][10] |

| Mass Scan Range | 35-350 amu (in full scan mode for identification)[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. Key ions for ethyl 2-methylbutanoate: m/z 57, 74, 88, 101. |

Data Presentation and Quantification

Calibration and Quantification

A calibration curve is constructed by plotting the ratio of the peak area of ethyl 2-methylbutanoate to the peak area of the internal standard against the concentration of ethyl 2-methylbutanoate for each calibration standard. The concentration of the analyte in the wine samples is then determined using the linear regression equation derived from this curve.

Method Performance Data

The following table summarizes typical quantitative data and performance characteristics for the analysis of ethyl 2-methylbutanoate in wine.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [9] |

| Limit of Detection (LOD) | 0.008 µg/L | [9] |

| Limit of Quantification (LOQ) | 0.028 µg/L | [9] |

| Concentration Range in Red Wines | 0.009 - 0.083 µg/L (for methyl 2-methylbutanoate, a related ester) | [9] |

| Olfactory Threshold | 1.53 µg/L (S-enantiomer) | [1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Ethyl 2-Methylbutanoate Quantification.

The described HS-SPME-GC-MS method provides a robust, sensitive, and reliable approach for the quantification of ethyl 2-methylbutanoate in wine.[2] This protocol minimizes sample preparation time and avoids the use of organic solvents, aligning with green analytical chemistry principles.[3] Accurate measurement of this key aroma compound allows for better control over wine quality and provides valuable insights for oenological research.

References

- 1. Distribution and organoleptic impact of ethyl 2-methylbutanoate enantiomers in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. openpub.fmach.it [openpub.fmach.it]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. Application of volatile compound analysis for distinguishing between red wines from Poland and from other European countries [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.uc.cl [repositorio.uc.cl]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of Ethyl 2-methylbutanoate-13C2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ethyl 2-methylbutanoate-13C2 as an internal standard in quantitative analysis. The protocols outlined are primarily designed for the analysis of volatile and semi-volatile organic compounds in complex matrices, such as beverages, food products, and biological samples, using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte of interest as an internal standard (IS).[1][2] this compound is a stable isotope-labeled internal standard for Ethyl 2-methylbutanoate.[3] The fundamental principle of IDMS lies in the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation or analysis steps. Since the labeled standard is chemically identical to the analyte, it experiences the same variations and losses during extraction, derivatization, and injection.[1] By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, accurate and precise quantification can be achieved, compensating for matrix effects and procedural inconsistencies.[1]

Applications

Ethyl 2-methylbutanoate is a key aroma compound found in various fruits, beverages like wine, and other food products.[4] Therefore, its accurate quantification is crucial in flavor and fragrance research, food quality control, and authenticity studies. This compound can be effectively used as an internal standard for the quantitative analysis of Ethyl 2-methylbutanoate and structurally similar esters in a variety of matrices.[3]

Primary Applications Include:

-

Food and Beverage Analysis: Quantification of flavor and aroma compounds in wine, spirits, fruit juices, and other fermented beverages.[4]

-

Flavor and Fragrance Industry: Quality control of raw materials and finished products.

-

Metabolomics Research: Tracing and quantifying metabolic pathways involving short-chain fatty acid esters.

-

Environmental Analysis: Monitoring of volatile organic compounds (VOCs) in environmental samples.

Experimental Protocols

The following are representative protocols for the analysis of Ethyl 2-methylbutanoate using this compound as an internal standard. The choice of sample preparation technique will depend on the specific matrix and the concentration of the analyte.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile compounds in liquid and solid samples, such as beverages and fruit homogenates.

Materials and Reagents:

-

Ethyl 2-methylbutanoate (analyte standard)

-

This compound (internal standard)

-

Methanol (B129727) or Ethanol (for stock solutions)

-

Sodium Chloride (NaCl)

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Ethyl 2-methylbutanoate (e.g., 1000 µg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., model wine or water) with varying concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution.

-

-

Sample Preparation:

-

Place a known amount of the sample (e.g., 5 mL of beverage or 2 g of fruit homogenate) into a 20 mL headspace vial.

-

Add a precise volume of the this compound internal standard solution to achieve a final concentration within the linear range of the method.

-

Add a saturating amount of NaCl (e.g., 1 g) to the vial to increase the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a PTFE-lined septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heated agitator (e.g., 40-60 °C) and allow the sample to equilibrate for a defined period (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile analytes.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the heated injector of the GC-MS system.

-

Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.

-

Experimental Workflow for HS-SPME-GC-MS Analysis

Caption: Workflow for the quantification of volatile compounds using HS-SPME-GC-MS with an internal standard.

Protocol 2: Solid-Phase Extraction (SPE) GC-MS

This protocol is suitable for the analysis of less volatile esters or when a pre-concentration step is required from a larger sample volume.

Materials and Reagents:

-

Ethyl 2-methylbutanoate (analyte standard)

-

This compound (internal standard)

-

Methanol, Dichloromethane (B109758) (DCM), Ethyl Acetate

-

SPE Cartridges (e.g., C18 or polymeric sorbent)

-

Nitrogen gas for evaporation

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock and calibration solutions as described in Protocol 1.

-

-

Sample Preparation and Internal Standard Spiking:

-

Take a known volume of the liquid sample (e.g., 50 mL of wine).

-

Add a precise volume of the this compound internal standard solution.

-

-

Solid-Phase Extraction:

-

Condition the SPE cartridge with the appropriate solvents (e.g., methanol followed by water).

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).

-

Elute the analytes with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to a small volume under a gentle stream of nitrogen.

-